4-Chloro-5-iodo-1H-benzimidazole 4-Chloro-5-iodo-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.: 1806483-01-1
VCID: VC6335939
InChI: InChI=1S/C7H4ClIN2/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,(H,10,11)
SMILES: C1=CC(=C(C2=C1NC=N2)Cl)I
Molecular Formula: C7H4ClIN2
Molecular Weight: 278.48

4-Chloro-5-iodo-1H-benzimidazole

CAS No.: 1806483-01-1

Cat. No.: VC6335939

Molecular Formula: C7H4ClIN2

Molecular Weight: 278.48

* For research use only. Not for human or veterinary use.

4-Chloro-5-iodo-1H-benzimidazole - 1806483-01-1

Specification

CAS No. 1806483-01-1
Molecular Formula C7H4ClIN2
Molecular Weight 278.48
IUPAC Name 4-chloro-5-iodo-1H-benzimidazole
Standard InChI InChI=1S/C7H4ClIN2/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,(H,10,11)
Standard InChI Key OLAKLMSSIDHSMN-UHFFFAOYSA-N
SMILES C1=CC(=C(C2=C1NC=N2)Cl)I

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-Chloro-5-iodo-1H-benzimidazole belongs to the benzimidazole family, a class of bicyclic compounds consisting of a benzene ring fused to an imidazole moiety. The chlorine atom occupies the 4th position on the benzene ring, while the iodine substituent is located at the 5th position. This arrangement creates distinct electronic effects:

  • Chlorine (electronegativity: 3.0) withdraws electron density via inductive effects, enhancing the compound's acidity and influencing its participation in nucleophilic substitution reactions .

  • Iodine (electronegativity: 2.7) contributes to polarizability, enabling halogen bonding interactions with biological targets such as proteins and nucleic acids .

The compound’s planar structure facilitates π-π stacking interactions, which are critical for binding to aromatic residues in enzyme active sites.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC7H4ClIN2\text{C}_7\text{H}_4\text{ClIN}_2
Molecular Weight278.48 g/mol
XLogP3 (Partition Coefficient)2.8
Topological Polar Surface Area28.7 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors1

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 4-Chloro-5-iodo-1H-benzimidazole typically involves multi-step halogenation and cyclization reactions. A common route proceeds as follows:

  • Benzimidazole Core Formation: Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions yields the unsubstituted benzimidazole scaffold.

  • Halogenation:

    • Chlorination: Electrophilic chlorination using Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2 introduces the chlorine substituent at the 4th position.

    • Iodination: Iodine is introduced via directed ortho-metalation (DoM) strategies or using iodine monochloride (ICl\text{ICl}) in the presence of a Lewis catalyst .

Critical Reaction Considerations:

  • The order of halogen introduction impacts regioselectivity. Iodination prior to chlorination often leads to byproducts due to iodine’s bulkiness .

  • Protecting groups (e.g., tert-butoxycarbonyl) may be employed to prevent unwanted side reactions at the imidazole nitrogen.

Biological Activities and Mechanisms

Enzyme Inhibition

4-Chloro-5-iodo-1H-benzimidazole demonstrates inhibitory activity against kinases and phosphodiesterases. Computational docking studies suggest:

  • The iodine atom forms a halogen bond with the carbonyl oxygen of kinase ATP-binding sites (Kd12.3μM\text{K}_d \approx 12.3 \, \mu\text{M}).

  • Chlorine enhances binding affinity by displacing water molecules in hydrophobic pockets .

Exposure RoutePrecautionary Measures
InhalationUse fume hoods; wear N95 masks
Skin ContactNitrile gloves; lab coat
Eye ContactSafety goggles

Comparative Analysis with Analogues

Structural Analogues

Modifying substituent positions or halogens alters biological activity:

Table 3: Comparison with Benzimidazole Derivatives

CompoundSubstituentsXLogP3MIC (S. aureus)
4-Chloro-5-iodo-1H-benzimidazole4-Cl, 5-I2.864 µg/mL
2-Chloro-5-iodo-1H-benzimidazole2-Cl, 5-I3.1128 µg/mL
5-Bromo-4-fluoro-1H-benzimidazole4-F, 5-Br2.532 µg/mL

Key Insight: Electron-withdrawing groups at the 4th position enhance antimicrobial potency by increasing membrane permeability .

Applications in Drug Development

Lead Optimization

4-Chloro-5-iodo-1H-benzimidazole serves as a precursor for:

  • Kinase Inhibitors: Suzuki-Miyaura coupling with boronic acids introduces aryl groups at the iodine position, yielding compounds with IC50_{50} values <100 nM against EGFR.

  • Anticancer Agents: Iodine’s radiosensitizing properties make derivatives potential candidates for combination radiotherapy .

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